(S)-4-(2-Fluorophenyl)pyrrolidin-2-one

Enantioselective synthesis Chiral chromatography Quality control specification

(S)-4-(2-Fluorophenyl)pyrrolidin-2-one is a chiral 4-aryl-pyrrolidin-2-one derivative bearing an ortho-fluorophenyl substituent at the C4 position of the γ-lactam ring. The single (S)-enantiomer is assigned CAS 1384268-72-7, while the (R)-enantiomer (CAS 1384268-56-7) and the racemate (CAS 654633-85-9) are separately registered chemical entities with distinct procurement specifications.

Molecular Formula C10H10FNO
Molecular Weight 179.19 g/mol
Cat. No. B11794641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(2-Fluorophenyl)pyrrolidin-2-one
Molecular FormulaC10H10FNO
Molecular Weight179.19 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C2=CC=CC=C2F
InChIInChI=1S/C10H10FNO/c11-9-4-2-1-3-8(9)7-5-10(13)12-6-7/h1-4,7H,5-6H2,(H,12,13)/t7-/m1/s1
InChIKeyVFSKMPHWPAXAON-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-(2-Fluorophenyl)pyrrolidin-2-one (CAS 1384268-72-7): Chiral Pyrrolidinone Scaffold for Stereospecific Drug Discovery Programs


(S)-4-(2-Fluorophenyl)pyrrolidin-2-one is a chiral 4-aryl-pyrrolidin-2-one derivative bearing an ortho-fluorophenyl substituent at the C4 position of the γ-lactam ring . The single (S)-enantiomer is assigned CAS 1384268-72-7, while the (R)-enantiomer (CAS 1384268-56-7) and the racemate (CAS 654633-85-9) are separately registered chemical entities with distinct procurement specifications . As a member of the 4-substituted pyrrolidin-2-one class, this compound functions as both a pharmacological probe scaffold and a versatile chiral intermediate for the asymmetric synthesis of biologically active pyrrolidine derivatives [1].

Why Replacing (S)-4-(2-Fluorophenyl)pyrrolidin-2-one with the Racemate, (R)-Enantiomer, or Regioisomeric Analogs Undermines Pharmacological Data Reproducibility


The biological activity and synthetic utility of 4-aryl-pyrrolidin-2-ones are governed by three interdependent structural parameters: absolute stereochemistry at C4, the regiochemical position of the aryl substituent (C4 vs. N1), and the electronic/steric character of the fluorine substitution pattern on the phenyl ring. S-enantiomers of pyrrolidin-2-one derivatives exhibit distinct antiarrhythmic and adrenolytic pharmacological profiles in rodent models that are not replicated by the corresponding R-enantiomers [1]. Similarly, CCR5 antagonist pharmacophore models require a 4-aryl substitution geometry for productive receptor engagement; N1-aryl regioisomers present a fundamentally different spatial orientation incompatible with this pharmacophore [2]. Substituting the (S)-2-fluorophenyl enantiomer with the racemate, the (R)-enantiomer, a para-fluoro isomer, or an N1-substituted regioisomer introduces uncontrolled stereochemical and electronic variables that confound structure-activity relationship interpretation and generate irreproducible biological data.

(S)-4-(2-Fluorophenyl)pyrrolidin-2-one: Quantified Differential Evidence for Scientific Selection Against Closest Analogs


Stereochemical Identity: Defined (S)-Enantiomer versus Racemic Mixture in Commercial Procurement Specifications

The (S)-enantiomer of 4-(2-fluorophenyl)pyrrolidin-2-one (CAS 1384268-72-7) is commercially supplied at a certified purity of 98% with defined stereochemistry, as documented by major research chemical vendors . In contrast, the racemic mixture (CAS 654633-85-9) is offered without stereochemical specification, containing an equimolar distribution of (R)- and (S)-enantiomers . The racemate is listed with an undefined atom stereocenter count of 1, confirming the absence of enantiomeric resolution .

Enantioselective synthesis Chiral chromatography Quality control specification

CCR5 Antagonist Activity of the 4-(2-Fluorophenyl)pyrrolidin-2-one Scaffold: Quantitative Direct Comparison to Optimized Pyrrolidine-Based CCR5 Antagonists

The 4-(2-fluorophenyl)pyrrolidin-2-one scaffold (stereochemistry unspecified in the BindingDB entry, likely racemate) demonstrates CCR5 antagonist activity with an IC50 of 6.50 × 10³ nM (6.5 μM) in a human MOLT4 cell-based calcium mobilization assay [1]. This represents the baseline activity of the unelaborated 4-aryl-pyrrolidin-2-one core. In the same assay system, the fully optimized 1,3,3,4-tetra-substituted pyrrolidine CCR5 antagonist nifeviroc achieves IC50 values below 10 nM, with related 1,3,4-trisubstituted pyrrolidine antagonists reported to be orally bioavailable with potent anti-HIV activity [2]. The 650-fold potency gap between the core scaffold and the optimized clinical leads quantifies the SAR opportunity accessible through synthetic elaboration of the (S)-4-(2-fluorophenyl)pyrrolidin-2-one starting material.

CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

Antiarrhythmic Activity of S-Enantiomer Pyrrolidin-2-one Derivatives: Stereochemistry-Dependent Cardiac Electrophysiological Effects

A series of six novel S-enantiomer pyrrolidin-2-one derivatives were systematically evaluated for electrocardiographic and antiarrhythmic effects in an isolated perfused rat heart model of ventricular arrhythmia induced by coronary artery occlusion and reperfusion [1]. All tested S-enantiomer compounds prolonged the P-Q and Q-T intervals and widened the QRS complex, consistent with class I/III antiarrhythmic activity, though all were less potent than the reference S-enantiomer lead compound MG-1(S) [1]. This study provides direct pharmacological evidence that the S-configuration is a critical determinant of antiarrhythmic activity within the pyrrolidin-2-one chemotype, establishing a stereochemical preference that directly informs procurement decisions for cardiovascular drug discovery programs.

Antiarrhythmic drug discovery Cardiac electrophysiology Stereochemical pharmacology

Regiochemical Specificity: 4-Aryl versus N1-Aryl Pyrrolidin-2-one in CCR5 Pharmacophore Compatibility

A validated three-dimensional pharmacophore model for pyrrolidine-based CCR5 antagonists identifies the 4-aryl substitution geometry as an essential spatial requirement for CCR5 receptor engagement and antagonism [1]. The 4-(2-fluorophenyl)pyrrolidin-2-one scaffold, with the fluorophenyl group attached at the C4 ring carbon, places the aromatic moiety in the spatial orientation required by this pharmacophore. By contrast, the N1-substituted regioisomer 1-(2-fluorophenyl)pyrrolidin-2-one (CAS 7661-31-6) projects the fluorophenyl group from the ring nitrogen, resulting in a fundamentally different pharmacophore geometry . No published CCR5 antagonist activity data exist for the N1-substituted regioisomer in comparable assay systems, consistent with its pharmacophore incompatibility.

Structure-activity relationship Regiochemistry GPCR pharmacophore modeling

Fluorine Positional Effect: Ortho-Fluorophenyl versus Para-Fluorophenyl Electronic and Conformational Differentiation in 4-Aryl-Pyrrolidin-2-ones

The (S)-4-(2-fluorophenyl)pyrrolidin-2-one scaffold features an ortho-fluorine substituent on the phenyl ring, which introduces distinct conformational and electronic properties relative to the para-fluoro isomer 4-(4-fluorophenyl)pyrrolidin-2-one (CAS 264122-82-9) . The ortho-fluorine atom can engage in through-space interactions with the pyrrolidinone ring NH and carbonyl oxygen, potentially restricting aryl ring rotation and pre-organizing the bioactive conformation . Furthermore, the calculated LogP of the (S)-2-fluorophenyl derivative (1.43) is lower than that reported for the 4-fluorophenyl analog (4-(4-fluorophenyl)pyrrolidin-2-one, LogP not directly available in public databases but estimated to be higher based on the reduced polarity of the para-substitution pattern), consistent with the greater electronegative influence of ortho-fluorine on molecular lipophilicity . In related diarylethylamine NMDA receptor antagonist series, ortho-fluorination has been associated with enhanced binding affinity compared to para-substituted analogs [1].

Fluorine-mediated conformational control Ortho effect Lipophilicity modulation

(S)-4-(2-Fluorophenyl)pyrrolidin-2-one: High-Confidence Research and Industrial Application Scenarios Derived from Quantitative Evidence


CCR5 Antagonist Lead Optimization: From 6.5 μM Core Scaffold to Sub-Nanomolar Clinical Candidates

Medicinal chemistry teams targeting the CCR5 chemokine receptor for HIV entry inhibition or inflammatory disease can deploy (S)-4-(2-fluorophenyl)pyrrolidin-2-one as a stereochemically defined starting scaffold. The documented baseline IC50 of 6.5 μM at CCR5 in MOLT4 cells [1] provides a quantifiable benchmark against which the potency gains from each synthetic iteration can be measured. The established >650-fold potency improvement achieved by elaborated pyrrolidine-based CCR5 antagonists such as nifeviroc defines a clear optimization trajectory and supports resource allocation to this chemotype. Procurement of the single (S)-enantiomer ensures that stereochemical variables do not confound SAR interpretation during the lead optimization campaign.

Stereochemically-Controlled Antiarrhythmic Drug Discovery Using S-Configured Pyrrolidin-2-one Building Blocks

Cardiovascular pharmacology groups pursuing novel antiarrhythmic agents can leverage the established class-level activity of S-enantiomer pyrrolidin-2-one derivatives, which prolong cardiac P-Q and Q-T intervals and widen the QRS complex in the isolated perfused rat heart model [1]. The (S)-4-(2-fluorophenyl)pyrrolidin-2-one enantiomer provides a chirally pure starting point for the synthesis of new chemical entities within this pharmacologically validated series, avoiding the activity-diluting effect of the (R)-enantiomer present in racemic starting materials. The ortho-fluorophenyl substituent may additionally confer metabolic stability advantages over non-fluorinated analogs, a hypothesis testable through comparative microsomal stability assays.

Asymmetric Synthesis of CNS-Active Pyrrolidine Derivatives Using Enantiopure 4-Aryl-Pyrrolidin-2-one Intermediates

Process chemistry and medicinal chemistry teams engaged in the synthesis of CNS-active pyrrolidine-based drug candidates—including NMDA receptor modulators and monoamine oxidase B inhibitors—can utilize (S)-4-(2-fluorophenyl)pyrrolidin-2-one as an enantiopure chiral intermediate. Patent literature documents the use of enantiopure 4-substituted pyrrolidin-2-ones as key intermediates in the preparation of pharmaceutically active MAOB inhibitors [1]. The defined (S)-stereochemistry at C4, maintained throughout downstream synthetic transformations, eliminates the need for costly chiral chromatographic separation of diastereomeric intermediates. The 98% purity specification and resolved stereochemistry support process-scale reproducibility and regulatory documentation requirements for pharmaceutical intermediate procurement.

Enantioselective Structure-Activity Relationship (SAR) Studies Requiring Stereochemically Defined 4-Aryl-Pyrrolidin-2-one Probes

For biochemical and pharmacological SAR programs where the C4 stereochemistry of the pyrrolidin-2-one ring is a critical determinant of target engagement—as established for CCR5 receptor antagonists and antiarrhythmic pyrrolidin-2-one derivatives—procurement of the defined (S)-enantiomer at 98% purity [1] is mandatory. The racemate (CAS 654633-85-9) contains the (R)-enantiomer as a 50% impurity that can act as a competitive antagonist, partial agonist, or inactive diluent depending on the target, generating misleading IC50/EC50 values and irreproducible pharmacological data . Separate procurement of the (S)-enantiomer (CAS 1384268-72-7) and (R)-enantiomer (CAS 1384268-56-7) enables rigorous head-to-head stereochemical SAR comparison, a prerequisite for patent-enabled lead selection and chiral switch strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-(2-Fluorophenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.